molecular formula C8H16ClNO B2364990 [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride CAS No. 2460754-93-0

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride

Cat. No.: B2364990
CAS No.: 2460754-93-0
M. Wt: 177.67
InChI Key: ZKLVPJKJVYENGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol hydrochloride is a spirocyclic compound featuring a unique bicyclic structure (spiro[2.3]hexane) with an aminomethyl group and a methanol substituent. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

[5-(aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-8(6-10)3-7(4-8)1-2-7;/h10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLVPJKJVYENGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Spiro[2.3]hexane Core

Photoinduced Synthesis

Recent advances in green chemistry have led to the development of photoinduced methods for synthesizing functionalized spiro[2.3]hexanes. According to research published in 2025, these approaches avoid the use of harmful and toxic reagents, representing an environmentally friendly alternative to traditional methods.

The photoinduced protocol involves the use of visible light irradiation to construct spirocyclic scaffolds from alkenes with low reactivity. This method offers several advantages including:

  • Mild reaction conditions
  • Good functional group tolerance
  • Operational simplicity
  • Scalability

Mechanistic studies indicate that C–C bond formation occurs almost simultaneously with a light-sustained initiation process. This approach could potentially be applied to synthesize the spiro[2.3]hexane core of the target compound, which could then be further functionalized to introduce the required aminomethyl and hydroxymethyl groups.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another important strategy for constructing spiro[2.3]hexane systems. From patent literature, various cyclization methods have been described for related spirocyclic compounds. For example, certain spiro compounds have been prepared through cyclization of appropriate precursors containing reactive functional groups positioned to enable ring closure.

One approach involves the use of cyclopropane-1,1-diamide derivatives as starting materials. These compounds can be reacted with bromine and a base to give cyclopropane-1,1-dibromoamide, which can then be treated with an alkoxide to form a spiro hydantoin. While this specific method produces a different spiro system, the principles of intramolecular cyclization could be adapted for the synthesis of spiro[2.3]hexane systems.

Synthesis from Precursor Ketones

Introduction of Functional Groups

Strategies for Aminomethyl Group Introduction

The aminomethyl group at position 5 of the spiro[2.3]hexane can be introduced through several synthetic approaches:

Reductive Amination

Reductive amination represents a versatile method for introducing amino functionalities. This approach typically involves the reaction of a carbonyl group with ammonia or a primary amine in the presence of a reducing agent. From the available literature, similar transformations have been performed on related compounds.

For example, in one synthetic sequence described in the search results, a reductive amination reaction was conducted using sodium triacetoxyborohydride as the reducing agent:

"A solution of amine (1.00 eq) in DCM (0.12 M) was added to a flask with a stir bar. Added a solution of aldehyde (1.05 eq) in DCM (0.53 M), and the resulting mixture was stirred under Ar at room temperature for 5 min. After this time, acetic acid (1.00 eq) was added, and the resulting mixture was stirred under Ar at room temperature for 15 min. After this time, sodium triacetoxyborohydride (3.00 eq) was added, and the resulting reaction mixture was allowed to stir overnight at room temperature under Ar."

This approach could potentially be adapted for introducing the aminomethyl group at position 5 of the spiro[2.3]hexane system, particularly if position 5 contains a carbonyl group that can be derivatized.

Strategies for Hydroxymethyl Group Introduction

The hydroxymethyl group at position 5 of the spiro[2.3]hexane can be introduced through several synthetic approaches:

Reduction of Ester or Carboxylic Acid Groups

One common approach for introducing hydroxymethyl groups involves the reduction of ester or carboxylic acid functionalities. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H).

For example, in one synthetic sequence described in the search results:

"Diisobutylaluminum hydride (25.7 ml, 0.93 M hexane solution) was added dropwise to a THF solution (40 ml) of methyl 4-[N-(tert-butoxycarbonyl)aminomethyl]benzoate (2.54 g) at -78°C, followed by stirring at the same temperature for 2 hours. A saturated aqueous ammonium chloride solution (10 ml) and diethyl ether were added dropwise to the reaction solution, followed by stirring at room temperature for 1 hour."

Similarly, another example describes:

"The compound was dissolved in anhydrous THF (800 ml) and added with Lithium aluminum hydride (10.2 g) in an ice bath and the whole was stirred for 2 days under a nitrogen atmosphere. After completion of the reaction, methanol and then an aqueous sodium potassium tartrate solution were added thereto and the whole was stirred overnight."

These approaches could potentially be applied to introduce the hydroxymethyl group at position 5 of the spiro[2.3]hexane system, particularly if position 5 contains an ester or carboxylic acid group that can be reduced.

Specific Synthetic Routes to [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol

Based on the available information and synthetic principles described above, several potential routes for synthesizing [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol can be proposed:

Route via Spiro[2.3]hexan-5-one

One potential synthetic route involves using Spiro[2.3]hexan-5-one as a key intermediate. The general approach would involve:

  • Synthesis of Spiro[2.3]hexan-5-one through appropriate cyclization methods.
  • Introduction of both the hydroxymethyl and aminomethyl groups at position 5 through appropriate functional group transformations.

The ketone functionality at position 5 provides a reactive site for further functionalization. For example, the hydroxymethyl group could be introduced through a Wittig reaction followed by reduction, while the aminomethyl group could be introduced through reductive amination.

Route via Functionalized Cyclopropane Derivatives

Another potential approach involves building the spiro[2.3]hexane system from appropriately functionalized cyclopropane derivatives. This route would likely involve:

  • Synthesis of a functionalized cyclopropane ring with appropriate reactive groups.
  • Cyclization to form the second ring of the spiro system, with functional groups positioned to allow for further elaboration to the target compound.

Route via Photoinduced Synthesis

As described earlier, photoinduced methods offer a green approach to constructing spiro[2.3]hexane systems. This route would likely involve:

  • Selection of appropriate alkene precursors with functional groups that can be elaborated to the required aminomethyl and hydroxymethyl substituents.
  • Photoinduced cyclization under visible light irradiation to construct the spiro[2.3]hexane core.
  • Further functional group transformations to introduce or elaborate the aminomethyl and hydroxymethyl groups at position 5.

Conversion to Hydrochloride Salt

The final step in the preparation of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol hydrochloride involves conversion of the free base to the hydrochloride salt. This transformation is typically performed to improve water solubility and stability of the compound.

Several methods for converting free amines to hydrochloride salts are described in the literature:

Treatment with Hydrochloric Acid

One common approach involves treating the free base with hydrochloric acid under appropriate conditions. For example, from the search results:

"The hydrochloric acid salt was obtained by treating a solution of the free base in ether with a solution of hydrochloric acid in isopropyl alcohol to give a hygroscopic solid which was crystallized from isopropyl alcohol."

This approach could be applied to convert [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol to its hydrochloride salt.

Treatment with Hydrogen Chloride in Organic Solvent

Another approach involves treating the free base with hydrogen chloride gas or solution in an appropriate organic solvent. For example:

"To the residue was added hydrochloric acid and the mixture was washed with chloroform. Under ice-cooling, the aqueous layer was adjusted to pH 12 with aqueous sodium hydroxide and washed with chloroform. The aqueous layer was adjusted to pH 7.4 and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed."

This method could potentially be adapted for the conversion of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol to its hydrochloride salt.

Purification and Characterization

Purification of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol hydrochloride is essential to ensure high purity for potential applications. Several purification methods are described in the literature for similar compounds:

Recrystallization

Recrystallization represents a common method for purifying crystalline compounds. Various solvent systems can be employed depending on the solubility properties of the specific compound. From the search results:

"The residue was recrystallized twice from aqueous ammonia-ethanol to yield colorless crystals."

This approach could potentially be applied for purifying [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol hydrochloride, with appropriate solvent selection based on its specific solubility properties.

Chromatographic Methods

Chromatographic methods, including column chromatography and flash chromatography, represent important techniques for purifying organic compounds. For example:

"The residue was purified by flash chromatography on silica gel using hexanes/ethyl acetate mixture to afford the desired compounds."

Similarly:

"The solvent was removed under reduced pressure. The residue was purified by reverse phase chromatography in water/MeOH=90/10-0/100 gradient to provide the desired compound as white solids."

These approaches could potentially be adapted for purifying intermediates in the synthesis of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol hydrochloride, with appropriate solvent selection based on the specific properties of the compounds.

Comparative Analysis of Preparation Methods

Evaluation Criteria for Synthetic Routes

When evaluating potential synthetic routes to [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol hydrochloride, several criteria should be considered:

Criterion Description Importance
Overall yield Total yield of the complete synthetic route High
Number of steps Total number of synthetic steps required High
Accessibility of starting materials Availability and cost of required reagents High
Reaction conditions Temperature, pressure, and other conditions required Medium
Scalability Potential for scaling up the synthesis to larger quantities High
Environmental impact Use of hazardous reagents and generation of waste Medium
Purification requirements Complexity of purification procedures required Medium

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₆ClNO (hydrochloride form inferred from and ).
  • Molecular Weight : ~177.67 g/mol (calculated from free base MW 141.21 + HCl).
  • Structural Features: Spiro[2.3]hexane core (two fused rings: cyclopropane and cyclobutane). Aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups.

Comparison with Structurally Similar Compounds

5-Azaspiro[2.4]heptan-6-ylmethanol Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO .
  • Molecular Weight : 163.64 g/mol.
  • Structural Differences :
    • Spiro[2.4]heptane core (cyclopropane fused with cyclopentane).
    • Nitrogen atom in the larger ring (aza-spiro structure).
  • Smaller molecular weight compared to the target compound.

[5-(Aminomethyl)-2-fluorophenyl]methanol Hydrochloride

  • Molecular Formula: C₈H₁₁ClFNO .
  • Molecular Weight : 191.63 g/mol.
  • Structural Differences: Aromatic benzene ring with fluorine substitution. No spirocyclic framework.
  • Functional Impact :
    • Fluorine enhances electronegativity and metabolic stability.
    • Aromaticity may facilitate π-π stacking in drug-receptor interactions.

5-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride

  • Molecular Formula : C₄H₉ClN₂O₂ .
  • Molecular Weight : ~152.58 g/mol (calculated).
  • Structural Differences: Oxazolidinone heterocycle (five-membered ring with N and O). Lacks a spiro system.
  • Functional Impact: Oxazolidinones are known for antimicrobial activity (e.g., linezolid). Compact structure with high polarity.

Spiro[2.3]hexan-5-amine Hydrochloride

  • Molecular Formula : C₆H₁₂ClN .
  • Molecular Weight : 133.62 g/mol.
  • Structural Differences :
    • Spiro[2.3]hexane core but lacks the hydroxymethyl group.
    • Simpler amine substituent.
  • Functional Impact: Reduced steric hindrance compared to the target compound. Potential as a building block for more complex spiro derivatives.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Potential Applications
Target Compound C₈H₁₆ClNO ~177.67 Spiro[2.3]hexane -CH₂NH₂, -CH₂OH CNS drugs, conformational probes
5-Azaspiro[2.4]heptan-6-ylmethanol HCl C₇H₁₄ClNO 163.64 Spiro[2.4]heptane -CH₂OH, -N (aza) Bioactive scaffolds
[5-(Aminomethyl)-2-fluorophenyl]methanol HCl C₈H₁₁ClFNO 191.63 Benzene -CH₂NH₂, -F, -CH₂OH Imaging agents, drug intermediates
5-(Aminomethyl)-1,3-oxazolidin-2-one HCl C₄H₉ClN₂O₂ ~152.58 Oxazolidinone -CH₂NH₂, -O-C(=O)-N- Antimicrobial agents
Spiro[2.3]hexan-5-amine HCl C₆H₁₂ClN 133.62 Spiro[2.3]hexane -NH₂ Synthetic intermediates

Biological Activity

Chemical Structure and Synthesis

Chemical Structure : The compound features a spirocyclic structure, which is known for contributing to the biological activity of various pharmaceuticals. The aminomethyl group attached to the spiro center is crucial for its interaction with biological targets.

Synthesis : While specific synthetic routes for this compound are not detailed in the available literature, compounds with similar spirocyclic structures are typically synthesized through multi-step organic reactions involving cyclization processes and functional group transformations.

The biological activity of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol; hydrochloride can be attributed to several mechanisms:

  • Anticancer Activity : Compounds with spirocyclic frameworks have been noted for their ability to induce apoptosis in cancer cells. For instance, related compounds have shown efficacy in inhibiting cell proliferation and promoting cell death in various cancer cell lines through mitochondrial disruption and oxidative stress induction .
  • Antimicrobial Properties : Similar structural analogs have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes .

In Vitro Studies

In vitro studies are essential for evaluating the biological efficacy of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol; hydrochloride:

  • Cell Viability Assays : Using assays such as MTT or Alamar Blue, researchers assess the cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range, indicating potent cytotoxicity .
  • Mechanistic Studies : Flow cytometry and fluorescence microscopy are often employed to elucidate the mechanisms by which these compounds induce apoptosis or necrosis in targeted cells .

Case Studies

  • Cancer Cell Line Evaluation : A study evaluated a series of spirocyclic compounds against K562 leukemia cells, demonstrating that certain derivatives could significantly reduce cell viability through apoptosis induction at concentrations around 10 µM .
  • Antimicrobial Testing : Another study reported on thiosemicarbazone derivatives with similar structural motifs that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications .

Summary of Biological Activities

Activity TypeEffectivenessAssay MethodReference
AnticancerIC50 ~ 10 µMMTT Assay
AntimicrobialMIC < 20 µg/mLDisk Diffusion Assay
Apoptosis InductionHighFlow Cytometry

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the aminomethyl group and the spiro framework can significantly alter biological activity. For example:

ModificationActivity ChangeReference
Hydroxymethyl GroupIncreased cytotoxicity
Aromatic SubstituentsEnhanced antimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol hydrochloride?

  • Methodology :

  • Nucleophilic substitution : React a precursor like 5-(chloromethyl)spiro[2.3]hexane with methylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the aminomethyl group .
  • Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt .
  • Catalytic optimization : Employ potassium hydroxide or triethylamine to enhance reaction efficiency in coupling steps .
  • Purification : Concentrate under reduced pressure and recrystallize from methanol/ether mixtures to isolate the hydrochloride salt .

Q. How can the structural integrity of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol hydrochloride be confirmed?

  • Analytical techniques :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify spirocyclic connectivity and functional groups (e.g., aminomethyl at δ 2.8–3.2 ppm, methanol at δ 3.5–4.0 ppm) .
  • Mass spectrometry : Confirm molecular weight (MW 141.21) via ESI-MS or MALDI-TOF .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation of the amine and hydrochloride moieties .
  • pH sensitivity : Avoid prolonged exposure to basic conditions (pH > 8), which may deprotonate the hydrochloride salt, reducing solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for spirocyclic compounds like this one?

  • Comparative assays : Perform dose-response studies across multiple cell lines (e.g., HEK-293, HeLa) to evaluate antimicrobial or receptor-binding activity, referencing protocols for similar furan-derived spiro compounds .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenol or dichlorophenyl groups) to isolate structure-activity relationships (SAR) .
  • Enantiomeric analysis : Use chiral HPLC to assess if racemization during synthesis impacts biological outcomes, as seen in chiral ethanolamine derivatives .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

  • Hydrogen bonding : The aminomethyl group may form hydrogen bonds with enzyme active sites (e.g., bacterial dihydrofolate reductase), as observed in structurally related spiro compounds .
  • Receptor docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding affinity to neurological targets (e.g., M3 muscarinic receptors) .

Q. How can reaction kinetics for derivatization of this compound be optimized?

  • Amide coupling : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) when using EDC/HOBt for carboxylate activation .
  • Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., HCl salt formation) to avoid side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.